![molecular formula C17H18N4OS B2861454 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-2-carboxamide CAS No. 1705928-63-7](/img/structure/B2861454.png)
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound that contains several functional groups and rings. It has an indole ring, which is a common structure in many natural products and pharmaceuticals. It also contains a thiazole ring and a pyrrolidine ring, both of which are found in various bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (indole, thiazole, and pyrrolidine), followed by their coupling and functionalization. The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in hydrogen bonding, the indole ring might undergo electrophilic substitution, and the thiazole ring might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its functional groups and overall structure .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Given the presence of the indole moiety in the compound of interest, it could potentially exhibit similar antiviral properties.
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This suggests that the compound “N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that the compound could potentially be developed into a novel anticancer drug.
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that the compound could potentially be used as an antioxidant.
Antimicrobial Activity
Thiazole derivatives, like the compound of interest, have been found to have antimicrobial properties . This suggests that the compound could potentially be used in the treatment of microbial infections.
Antidiabetic Activity
Thiazole derivatives have been found to possess antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes.
Anti-Alzheimer’s Activity
Thiazole derivatives have been found to possess anti-Alzheimer’s properties . This suggests that the compound could potentially be used in the treatment of Alzheimer’s disease.
Mechanism of Action
Target of Action
The compound, N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}-1H-indole-2-carboxamide, is a derivative of indole and thiazole . Indole derivatives have been found to bind with high affinity to multiple receptors , while thiazole derivatives have been associated with a broad range of biological activities . .
Mode of Action
It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Biochemical Pathways
Indole and thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-16(15-10-12-4-1-2-6-14(12)20-15)19-11-13-5-3-8-21(13)17-18-7-9-23-17/h1-2,4,6-7,9-10,13,20H,3,5,8,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBISRRWJYISEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-2-carboxamide |
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